molecular formula C13H14FN5 B5402252 N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine

Cat. No. B5402252
M. Wt: 259.28 g/mol
InChI Key: UJXTVTCUXWGWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine, also known as MRS 1191, is a selective antagonist of the P2Y1 receptor, which is a member of the purinergic receptor family. This molecule has gained significant attention in scientific research due to its potential applications in various fields such as neuroscience, cardiovascular disease, and cancer research.

Mechanism of Action

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP. The activation of the P2Y1 receptor leads to platelet activation and aggregation. By blocking the P2Y1 receptor, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine inhibits platelet activation and aggregation.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine has been shown to have significant biochemical and physiological effects. In platelets, it inhibits the activation and aggregation of platelets by blocking the P2Y1 receptor. In the central nervous system, it has been shown to have potential therapeutic applications in the treatment of pain, addiction, and neurodegenerative diseases. In cancer cells, it has been shown to inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine in lab experiments is its high selectivity for the P2Y1 receptor. This allows for specific targeting of the P2Y1 receptor without affecting other purinergic receptors. However, one of the limitations of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine is its limited solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine in scientific research. In neuroscience, it has potential applications in the treatment of pain, addiction, and neurodegenerative diseases. In cardiovascular disease research, it can be used to study the role of P2Y1 receptors in platelet activation and thrombosis. In cancer research, it can be used to develop novel therapies for the inhibition of tumor growth and metastasis. Additionally, further research can be done to optimize the synthesis method of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine and improve its solubility in water for use in lab experiments.

Synthesis Methods

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine involves a multi-step process that starts with the reaction of 3-fluoroaniline with 2,4,6-trimethylpyrimidine. The resulting intermediate is then reacted with guanidine to produce the final compound. The synthesis method has been optimized to produce high yields of pure N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine has been used in various scientific research fields. In neuroscience, it has been shown to have potential therapeutic applications in the treatment of pain, addiction, and neurodegenerative diseases. In cardiovascular disease research, it has been used to study the role of P2Y1 receptors in platelet activation and thrombosis. In cancer research, it has been shown to have potential applications in the inhibition of tumor growth and metastasis.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-fluorophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXTVTCUXWGWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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